Uzansertib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Preclinical Studies

Preclinical studies have demonstrated promising anti-tumor activity of Uzansertib in various cancer cell lines, including those derived from breast, lung, colon, and pancreatic cancers []. These studies have shown that Uzansertib can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, while exhibiting minimal effects on healthy cells [, ].

Uzansertib, also known by its developmental code INCB-053914, is a synthetic organic compound classified as a pan-proviral integration site for Moloney murine leukemia virus kinase inhibitor. It is primarily developed by Incyte Corporation for the treatment of various cancers. Uzansertib functions as an ATP-competitive inhibitor targeting the PIM (proviral integration site for Moloney murine leukemia virus) kinases, which include PIM1, PIM2, and PIM3. These kinases play crucial roles in cellular signaling pathways associated with tumorigenesis, particularly the JAK/STAT and PI3K/AKT pathways, making them significant in the development and progression of hematologic malignancies and solid tumors .

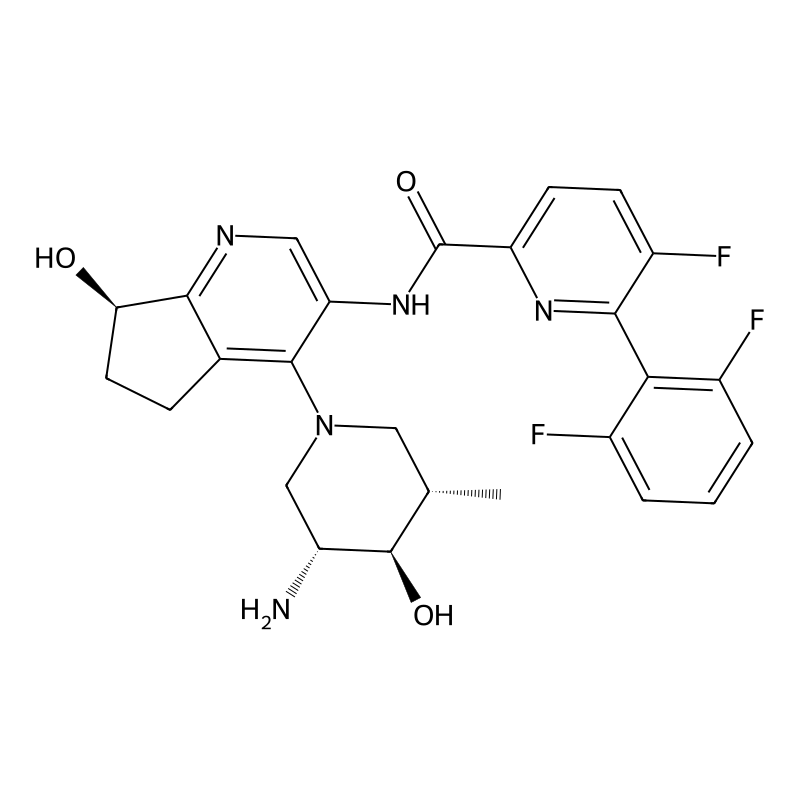

The chemical structure of Uzansertib is characterized by a molecular formula of C26H26F3N5O3 and a molecular weight of approximately 513.51 g/mol. Its properties include four hydrogen bond donors and five rotatable bonds, contributing to its bioavailability and interaction potential .

As an ATP-competitive inhibitor, Uzansertib primarily engages in reversible binding with the ATP-binding site of the PIM kinases. This interaction inhibits the phosphorylation activity of these kinases, disrupting downstream signaling pathways that promote cell survival and proliferation in cancerous cells. The specific

Uzansertib exhibits potent biological activity against various cancer cell lines due to its inhibition of PIM kinases. The compound has demonstrated IC50 values of 0.24 nM for PIM1, 30 nM for PIM2, and 0.12 nM for PIM3, indicating strong inhibitory effects across these targets . Preclinical studies suggest that Uzansertib can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models, highlighting its potential as an effective therapeutic agent .

The synthesis of Uzansertib involves multi-step organic reactions typical for generating complex small molecules. While specific detailed synthetic routes are proprietary to Incyte Corporation, general methodologies may include:

- Formation of Key Intermediates: Utilizing reactions such as amination or alkylation to construct the piperidine and pyridine rings.

- Fluorination: Incorporating trifluoromethyl groups using fluorinating agents to enhance metabolic stability.

- Final Coupling: Assembling the final structure through coupling reactions that link various functional groups together.

These steps require careful optimization to ensure high yield and purity of the final product .

Uzansertib shares structural and functional similarities with several other compounds that target PIM kinases or related pathways. Notable similar compounds include:

- LGH447: A selective PIM kinase inhibitor with a focus on hematological cancers.

- SBI-0206965: Another pan-PIM kinase inhibitor that has shown promise in preclinical studies.

- INCB-059872: A related compound under investigation for similar oncological applications.

| Compound Name | Target Kinases | Development Status | Unique Features |

|---|---|---|---|

| Uzansertib | PIM1, PIM2, PIM3 | Investigational | Pan-inhibitor with strong potency |

| LGH447 | PIM1 | Preclinical | Selective for hematological cancers |

| SBI-0206965 | PIM1, PIM2 | Preclinical | Focus on solid tumors |

| INCB-059872 | PIM1 | Investigational | Related to other Incyte compounds |

Uzansertib's unique profile lies in its broad-spectrum inhibition of all three PIM kinases simultaneously while maintaining favorable pharmacokinetic properties that enhance its therapeutic potential against various malignancies .

Uzansertib (INCB053914) represents a sophisticated approach to pan-PIM kinase inhibition through its ATP-competitive binding mechanism [1] [2]. The compound exhibits exceptional inhibitory activity against all three PIM isoforms with IC₅₀ values of 0.24 nanomolar for PIM1, 30 nanomolar for PIM2, and 0.12 nanomolar for PIM3 [2] [3]. This pan-inhibitory profile addresses the functional redundancy observed among PIM kinase family members.

The structural foundation for Uzansertib binding lies in the unique architectural features of the PIM kinase ATP-binding pocket [4] [5]. PIM kinases possess a distinctive proline residue at the gatekeeper +3 position in the hinge region, which distinguishes them from other protein kinases that typically contain a hydrogen bond donor at this location [6] [7]. This structural peculiarity enables the development of selective inhibitors that exploit the absence of canonical hydrogen bonding interactions [5] [8].

The ATP-binding site of PIM kinases contains additional unique features that facilitate selective inhibition. Structural analysis reveals that PIM kinases have one or two extra amino acids inserted downstream of the ATP-binding pocket, creating a bulge at the end of the hinge region [6]. This structural modification accommodates specific substituents and contributes to the selectivity profile of ATP-competitive inhibitors like Uzansertib.

Crystal structure studies of PIM kinase complexes with ATP-competitive inhibitors demonstrate that these compounds adopt binding modes distinct from classical ATP-mimetic inhibitors [9] [8]. Rather than forming the canonical bidentate hydrogen bonds with the hinge region, Uzansertib and similar compounds compensate through alternative polar contacts within the ATP-binding site [7]. This binding strategy explains the enhanced selectivity observed with pan-PIM inhibitors compared to conventional type I kinase inhibitors.

The molecular interactions between Uzansertib and the PIM kinase active site involve multiple contact points beyond the ATP-binding pocket. The compound engages with critical residues including Lys67 and the acidic ribose pocket, which contains Asp128 and Glu171 [5] [10]. These interactions are essential for achieving potent inhibition across all three PIM isoforms, with subtle differences in binding affinity reflecting the amino acid variations between PIM1, PIM2, and PIM3.

Kinetic Analysis of Enzymatic Inhibition (IC₅₀ Values)

The kinetic profile of Uzansertib demonstrates its potency as a pan-PIM kinase inhibitor through comprehensive IC₅₀ analysis across multiple experimental systems [2] [11]. The compound exhibits differential binding affinities for the three PIM isoforms, with PIM3 showing the highest sensitivity (IC₅₀ = 0.12 nanomolar), followed by PIM1 (IC₅₀ = 0.24 nanomolar), and PIM2 displaying moderate sensitivity (IC₅₀ = 30 nanomolar) [2] [3].

The 125-fold difference in IC₅₀ values between PIM3 and PIM2 reflects structural variations in their respective ATP-binding pockets [6]. Amino acid substitutions such as Glu124 and Val126 in PIM1 being replaced by Leu and Ala in PIM2 alter both the lipophilicity and steric accessibility of the binding site [6]. These structural differences influence the binding kinetics and explain the observed selectivity pattern.

Kinetic studies in cellular systems demonstrate that Uzansertib effectively inhibits PIM kinase activity in intact cells with IC₅₀ values ranging from 13.2 nanomolar to 230.0 nanomolar across various hematologic tumor cell lines [2]. The variation in cellular potency reflects differences in cell permeability, protein expression levels, and the specific cellular context of PIM kinase function in different malignancies.

The ATP-competitive nature of Uzansertib inhibition has been confirmed through detailed kinetic analysis [12] [13]. As a Type 1 ATP-competitive inhibitor, Uzansertib competes directly with ATP for binding to the kinase active site, resulting in reversible inhibition that can be overcome by increasing ATP concentrations [12]. This mechanism ensures that the inhibitory effect is proportional to the drug concentration and inversely related to cellular ATP levels.

Time-course experiments reveal that Uzansertib achieves rapid onset of PIM kinase inhibition, with maximal effects observed within 1-4 hours of treatment [2]. The kinetic profile demonstrates sustained inhibition over extended periods, supporting the therapeutic potential of this compound for continuous PIM kinase suppression in clinical applications.

Substrate Phosphorylation Modulation: BAD, p70S6K, and 4E-BP1

Uzansertib exerts its anti-tumor effects through comprehensive modulation of PIM kinase substrate phosphorylation, targeting key proteins involved in apoptosis regulation and protein synthesis control [2] [14]. The compound demonstrates particularly potent inhibition of BAD phosphorylation, with mean IC₅₀ values of 4 nanomolar in MOLM-16 cells and 27 nanomolar in KMS-12-BM cells [2] [15].

BAD (Bcl-2-associated death promoter) represents a critical substrate for PIM kinase activity, with phosphorylation occurring at multiple serine residues including Ser112, Ser136, and Ser155 [14] [16]. PIM kinases phosphorylate BAD predominantly at Ser112, with this site receiving approximately seven times higher phosphorylation levels compared to Ser136 or Ser155 [14]. Uzansertib treatment effectively blocks BAD phosphorylation at these sites, leading to BAD activation and subsequent induction of apoptosis in cancer cells.

The modulation of p70S6K signaling represents another crucial mechanism of Uzansertib action [17] [16]. While p70S6K itself is not a direct PIM kinase substrate, its activity is influenced through the PIM-regulated mTORC1 pathway [17]. Studies demonstrate that p70S6K functions as a BAD Ser136-specific kinase, and its activity is modulated by PIM kinases through upstream signaling networks [16]. Uzansertib treatment results in decreased p70S6K phosphorylation and reduced activity, contributing to the overall anti-proliferative effects.

4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) phosphorylation is significantly affected by Uzansertib treatment across multiple cell lines [2] [18]. The compound dose-dependently blocks 4E-BP1 phosphorylation at concentrations ranging from 0.1 to 1000 nanomolar in MOLM-16, Pfeiffer, and KMS-12-PE/BM cell lines [2]. This inhibition leads to enhanced 4E-BP1 binding to eIF4E, effectively suppressing cap-dependent translation and reducing protein synthesis rates.

The coordinate regulation of these substrates by Uzansertib creates a multi-faceted anti-cancer effect. BAD dephosphorylation promotes apoptosis through mitochondrial pathway activation, while 4E-BP1 dephosphorylation reduces protein synthesis capacity. The combined effects on p70S6K signaling further enhance the growth inhibitory properties of Uzansertib.

Temporal analysis reveals that substrate phosphorylation changes occur rapidly following Uzansertib treatment, with significant effects observed within 1-4 hours [2]. The sustained nature of these effects supports the therapeutic potential of continuous PIM kinase inhibition in cancer treatment strategies.

Allosteric Effects on PIM2 Upregulation and Feedback Mechanisms

The relationship between PIM kinase inhibition and compensatory upregulation represents a complex regulatory network that influences therapeutic efficacy [19] [20]. PIM2 upregulation occurs through multiple feedback mechanisms involving transcriptional and post-transcriptional control pathways [19] [21]. The binding of HIF-1α to the PIM2 promoter establishes a positive feedback loop, where HIF-1α induces PIM2 expression through promoter binding, which subsequently enhances the hypoxic response [21].

STAT3 and STAT5 signaling pathways play crucial roles in PIM2 upregulation following kinase inhibition [19]. These transcription factors, normally inactive in the cytoplasm, become activated by cytokines and initiate PIM2 transcription upon nuclear translocation [19]. PIM2 can reciprocally promote STAT3 expression through cytokine induction, creating a self-reinforcing loop that maintains elevated PIM2 levels even under therapeutic pressure.

The compensatory upregulation of PIM2 in response to pan-PIM inhibition represents a significant resistance mechanism [20] [22]. Studies demonstrate that conventional ATP-competitive PIM inhibitors often trigger compensatory increases in PIM2 expression, potentially limiting therapeutic efficacy [20]. This upregulation occurs through feedback loops where PIM2 kinase activity regulates its own gene expression, creating interlocking regulatory circuits.

Uzansertib treatment affects these feedback mechanisms through multiple pathways. The compound influences the JAK/STAT signaling cascade, which serves as a primary regulator of PIM expression [4] [23]. By modulating STAT3 and STAT5 activity, Uzansertib can potentially disrupt the positive feedback loops that drive compensatory PIM2 upregulation.

The IL-6-STAT3/5-PIM1 axis represents another critical feedback mechanism affected by Uzansertib [23]. This pathway creates a positive feedback loop where IL-6 signaling increases NF-κB activity and IL-6 production, which in turn enhances PIM1 expression [23]. Uzansertib interruption of this circuit may help prevent the compensatory responses that limit therapeutic efficacy.

Allosteric regulation of PIM kinases involves complex interactions between the ATP-binding site and regulatory domains [24] [25]. The constitutively active nature of PIM kinases means that activity regulation occurs primarily through protein expression levels rather than conformational changes [26]. This characteristic influences how feedback mechanisms respond to therapeutic intervention and shapes the development of resistance patterns.